molecular formula C18H20N4O3 B3917607 N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide

N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide

Katalognummer: B3917607
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: CLZCWCKNNBNIDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide, also known as PA-824, is a promising compound that has gained attention in the field of drug discovery due to its potential as a new tuberculosis (TB) drug. TB is a global health concern, and the emergence of multidrug-resistant TB has made the need for new drugs urgent. PA-824 has shown promising results in preclinical studies and is currently in clinical trials.

Wirkmechanismus

N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide is a prodrug that is activated by a deazaflavin-dependent nitroreductase enzyme, which is present in both replicating and non-replicating TB. The activated form of this compound inhibits mycolic acid biosynthesis, which is essential for the survival of TB. This compound also has a sterilizing effect on TB by killing non-replicating bacteria.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in preclinical studies. It is rapidly converted to its active form in TB, and its half-life is longer than that of other TB drugs. This compound has also been shown to penetrate TB granulomas, which are sites of TB infection that are difficult to treat.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has several advantages for lab experiments. It has shown activity against both drug-susceptible and drug-resistant TB strains, making it a potential candidate for combination therapy. This compound also has a sterilizing effect on TB, which is a major challenge in TB treatment. However, the synthesis of this compound is complex and time-consuming, which may limit its availability for lab experiments.

Zukünftige Richtungen

There are several future directions for research on N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide. One direction is to study the safety and efficacy of this compound in combination therapy with other TB drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans. Additionally, the mechanism of action of this compound needs to be further elucidated to optimize its use in TB treatment. Finally, the synthesis of this compound needs to be optimized to increase its availability for lab experiments and clinical trials.
Conclusion
This compound is a promising compound that has shown activity against both drug-susceptible and drug-resistant TB strains in preclinical studies. It has a unique mechanism of action that inhibits mycolic acid biosynthesis and has a sterilizing effect on TB. This compound is currently in phase II clinical trials, and the results are awaited. There are several future directions for research on this compound, including studying its safety and efficacy in combination therapy, studying its pharmacokinetics and pharmacodynamics in humans, and optimizing its synthesis for lab experiments and clinical trials.

Wissenschaftliche Forschungsanwendungen

N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide has been extensively studied for its potential as a new TB drug. It has shown activity against both drug-susceptible and drug-resistant TB strains in preclinical studies. In addition, this compound has also shown activity against non-replicating TB, which is a major challenge in TB treatment. This compound is currently in phase II clinical trials, and the results are awaited.

Eigenschaften

IUPAC Name

N-[2-[[3-(propanoylamino)benzoyl]amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-16(23)22-15-5-3-4-14(12-15)18(25)21-11-10-20-17(24)13-6-8-19-9-7-13/h3-9,12H,2,10-11H2,1H3,(H,20,24)(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZCWCKNNBNIDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
Reactant of Route 4
Reactant of Route 4
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
Reactant of Route 5
Reactant of Route 5
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide
Reactant of Route 6
Reactant of Route 6
N-(2-{[3-(propionylamino)benzoyl]amino}ethyl)isonicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.